N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
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Description
Comprehensive Analysis of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
The compound N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a derivative of benzamide with potential pharmacological properties. It is structurally related to various N-substituted benzamides and benzene-sulfonamides that have been studied for their cardiac electrophysiological activity, anti-inflammatory properties, and interactions with carbonic anhydrase isozymes .
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of an appropriate base with acid chlorides of dimethylamino benzoic acid . For the specific compound , although the exact synthesis pathway is not detailed in the provided papers, it can be inferred that a similar approach may be employed, involving the formation of an amide bond between the thiazole derivative and the dimethylamino benzoic acid derivative, followed by the introduction of the methylsulfonyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as infrared spectroscopy, 1H NMR spectroscopy, electrospray mass spectroscopy, and in some cases, single-crystal X-ray diffraction . These methods provide detailed information about the molecular framework, including the positioning of the dimethylamino group, the thiazole ring, and the benzamide moiety.
Chemical Reactions Analysis
Compounds with similar structures have shown a variety of chemical reactions. For instance, N-sulfonylamines have been reported to react with 3-dimethylamino-2H-azirines to form 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines . Additionally, N′-thioaroyl-N,N-dimethylformamidines, which share structural features with the compound , have been shown to undergo S-methylation, hydrolysis to thioamides, and react with α-bromoketones and ketenes to yield thiazoles and thiazines .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, related compounds have shown a range of activities. Some have demonstrated potent inhibition of certain carbonic anhydrase isozymes, which is significant for medical applications where selective inhibition is required . Others have shown cardiac electrophysiological activity and anti-inflammatory effects, suggesting that the compound may also exhibit similar properties .
Scientific Research Applications
Synthesis and Chemical Properties
Thiazolecarboxylic Acid Derivatives : Research by Dovlatyan et al. (2004) on thiazolecarboxylic acid derivatives explores the acylation and subsequent reactions leading to the synthesis of various thiazole derivatives, showcasing methods that could potentially be applied to or inspire the synthesis and functionalization of compounds similar to the one (Dovlatyan et al., 2004).
Biological Applications and Studies
Antimicrobial and Antifungal Action : Kobzar et al. (2019) investigated a range of sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives with 1,3,4-thiadiazole rings, for their antimicrobial and antifungal activities. This study highlighted the potential of thiadiazole derivatives as candidates for further pharmacological studies (Kobzar et al., 2019).
Anticancer Research
Benzonaphthyridine Derivatives : A study by Lukka et al. (2012) on benzonaphthyridine derivatives, related to the structural motif of interest, examined their antitumor activity and pharmacokinetics, demonstrating the role of lipophilicity and tumor retention in their efficacy (Lukka et al., 2012).
Material Science Applications
Polycarbazole-based Solar Cells : Research by Chu et al. (2011) into the morphology control of polycarbazole-based bulk heterojunction solar cells indicates how the manipulation of solvent interactions and polymer conformations can lead to improved photovoltaic performance. While not directly related to the compound , this study illustrates the broader implications of chemical research on materials science and technology applications (Chu et al., 2011).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-14-11-18-19(12-15(14)2)28-21(22-18)24(10-9-23(3)4)20(25)16-7-6-8-17(13-16)29(5,26)27;/h6-8,11-13H,9-10H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWQFSTNFCJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride |
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